Cas no 102568-22-9 (1-Naphthalenol, 7-bromo-1,2,3,4-tetrahydro-3,3-dimethyl-)
102568-22-9 structure
Product Name:1-Naphthalenol, 7-bromo-1,2,3,4-tetrahydro-3,3-dimethyl-
CAS-nummer:102568-22-9
MF:C12H15BrO
MW:255.150902986526
CID:3560883
PubChem ID:14819405
Update Time:2025-04-22
1-Naphthalenol, 7-bromo-1,2,3,4-tetrahydro-3,3-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Naphthalenol, 7-bromo-1,2,3,4-tetrahydro-3,3-dimethyl-
- 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydro-1-naphthol
- DTXSID701208400
- 7-Bromo-1,2,3,4-tetrahydro-3,3-dimethyl-1-naphthalenol
- 102568-22-9
- SCHEMBL9732996
- LKEXJUQBNCZOFM-UHFFFAOYSA-N
-
- Inchi: 1S/C12H15BrO/c1-12(2)6-8-3-4-9(13)5-10(8)11(14)7-12/h3-5,11,14H,6-7H2,1-2H3
- InChI-sleutel: LKEXJUQBNCZOFM-UHFFFAOYSA-N
- LACHT: BrC1C=CC2=C(C=1)C(CC(C)(C)C2)O
Berekende eigenschappen
- Exacte massa: 254.03063g/mol
- Monoisotopische massa: 254.03063g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 0
- Complexiteit: 214
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 255.15g/mol
- XLogP3: 3.3
- Topologisch pooloppervlak: 20.2Ų
1-Naphthalenol, 7-bromo-1,2,3,4-tetrahydro-3,3-dimethyl- Gerelateerde literatuur
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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